2-Phenylthiopyrrole

Pyrrole formylation Electrophilic aromatic substitution Directing group efficiency

2-Phenylthiopyrrole (CAS 79600-35-4; synonyms: 2-(phenylthio)pyrrole, 2-(phenylsulfenyl)pyrrole) is a heterocyclic compound of the 2-arylsulfenylpyrrole class, featuring a pyrrole ring substituted at the 2-position with a phenylthio (PhS) group. With molecular formula C₁₀H₉NS, molecular weight 175.25 g·mol⁻¹, LogP of 3.17, and polar surface area of 41.09 Ų, this compound serves as a masking and directing group for electrophilic aromatic substitution on the pyrrole nucleus and as a prochiral substrate for asymmetric sulfoxidation.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
Cat. No. B8294878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylthiopyrrole
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CN2
InChIInChI=1S/C10H9NS/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8,11H
InChIKeySFTLCQGBKKNCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylthiopyrrole (CAS 79600-35-4): Aryl Sulfenyl Pyrrole Building Block for Synthetic Chemistry Procurement


2-Phenylthiopyrrole (CAS 79600-35-4; synonyms: 2-(phenylthio)pyrrole, 2-(phenylsulfenyl)pyrrole) is a heterocyclic compound of the 2-arylsulfenylpyrrole class, featuring a pyrrole ring substituted at the 2-position with a phenylthio (PhS) group . With molecular formula C₁₀H₉NS, molecular weight 175.25 g·mol⁻¹, LogP of 3.17, and polar surface area of 41.09 Ų, this compound serves as a masking and directing group for electrophilic aromatic substitution on the pyrrole nucleus and as a prochiral substrate for asymmetric sulfoxidation [1]. It is recognized as the simplest aryl sulfenyl pyrrole and a benchmark comparator for evaluating next-generation sulfenyl masking groups in dipyrromethane and porphyrin synthesis [1].

2-Phenylthiopyrrole Procurement: Why Nitro-Substituted Arylsulfenylpyrroles Cannot Be Assumed Interchangeable


The 2-arylsulfenylpyrrole class exhibits pronounced electronic dependence on the nature of the aryl substituent, making generic substitution scientifically unsound. 2-Phenylthiopyrrole possesses an electron-rich phenylthio group, whereas its closest structural analogs—2-(4-nitrobenzenesulfenyl)pyrrole and 2-(2,4-dinitrobenzenesulfenyl)pyrrole—bear one or two electron-withdrawing nitro groups that fundamentally alter acid stability, air stability, crystallinity, and reactivity profiles [1]. The parent phenyl derivative decomposes after exposure to 2.0 equivalents of CF₃CO₂D, while both nitro analogs remain intact beyond 5.0 equivalents [1]. Furthermore, 2-phenylthiopyrrole is unstable in air and requires N-tosyl protection for routine handling, whereas the nitro congeners are air-stable indefinitely [1]. These divergent stability and handling characteristics directly impact synthetic workflow design, reagent compatibility, and storage requirements, making informed compound selection critical.

2-Phenylthiopyrrole: Head-to-Head Quantitative Differentiation Against Nitro-Substituted Arylsulfenylpyrrole Analogs


Vilsmeier–Haack Formylation Yield and Regioselectivity: 2-Phenylthiopyrrole Achieves Perfect 2-Position Directing Comparable to Nitro Analogs

Under Vilsmeier–Haack formylation conditions using only 1.5 equivalents of reagent to enable meaningful differentiation, 2-phenylthiopyrrole (compound 1) gave a 75% isolated yield of the 2-formyl product with perfect 1:0 regioselectivity for the 2-position over the 3-position [1]. This performance is statistically indistinguishable from 2-(4-nitrobenzenesulfenyl)pyrrole (compound 2, 76% yield, 1:0 selectivity) and marginally superior in selectivity to 2-(2,4-dinitrobenzenesulfenyl)pyrrole (compound 3, 67% yield, 27:1 selectivity) [1]. The data demonstrate that the absence of nitro groups does not compromise—and may slightly enhance—regiochemical fidelity in formylation.

Pyrrole formylation Electrophilic aromatic substitution Directing group efficiency

Acid Stability Hierarchy: 2-Phenylthiopyrrole Decomposes at 2.0 Equivalents CF₃CO₂D Whereas Nitro Analogs Withstand Beyond 5.0 Equivalents

Acid stability was quantitatively assessed by titrating CF₃CO₂D into solutions of each 2-arylsulfenylpyrrole in CD₂Cl₂ containing 1,4-dichlorobenzene as internal standard, with ¹H NMR monitoring after each addition. 2-Phenylthiopyrrole (compound 1) underwent complete decomposition after addition of 2.0 equivalents of CF₃CO₂D [1]. In sharp contrast, both 2-(4-nitrobenzenesulfenyl)pyrrole (compound 2) and 2-(2,4-dinitrobenzenesulfenyl)pyrrole (compound 3) remained fully intact after the maximum 5.0 equivalents tested [1]. This represents a greater than 2.5-fold difference in acid tolerance.

Acid-catalyzed decomposition Pyrrole stability Deuteration kinetics

Nitration Reactivity: 2-Phenylthiopyrrole Gives 19–28% Isolated Yield Under Mild Conditions with Complete 5-Position Specificity

Nitration of the 2-arylsulfenylpyrrole series was performed using 1.1 equivalents of HNO₃ in Ac₂O. 2-Phenylthiopyrrole (compound 1) yielded the 5-nitration product in 19% isolated yield at 0 °C (30 min) and 28% at −5 °C (30 min), with exclusive 5-substitution observed [1]. By comparison, 2-(4-nitrobenzenesulfenyl)pyrrole (compound 2) gave 16% at room temperature (1 h), and 2-(2,4-dinitrobenzenesulfenyl)pyrrole (compound 3) gave 35% at room temperature (1 h) [1]. Notably, 2-phenylthiopyrrole achieves synthetically useful nitration yields under cryogenic conditions, whereas the nitro analogs require longer reaction times at ambient temperature.

Pyrrole nitration Electrophilic substitution kinetics Regioselective nitration

TFA-Mediated Rearrangement Susceptibility: 2-Phenylthiopyrrole Decomposes Completely Under TFA Treatment Whereas Nitro Analogs Undergo Controlled Rearrangement

Exposure to a 1:1 mixture of trifluoroacetic acid (TFA) and 1,2-dichloroethane (DCE) at both 25 °C and 84 °C for 2 hours resulted in complete decomposition of 2-phenylthiopyrrole (compound 1), with no identifiable rearrangement products observed [1]. Under identical conditions, 2-(4-nitrobenzenesulfenyl)pyrrole (compound 2) gave controlled 2- to 3-substituted pyrrole ratios of 1:1 at 25 °C and 1:4 at 84 °C, while 2-(2,4-dinitrobenzenesulfenyl)pyrrole (compound 3) gave exclusively the 2-substituted product (1:0) at 84 °C with no decomposition [1]. This qualitative divergence means 2-phenylthiopyrrole cannot participate in TFA-dependent transformations where the nitro analogs serve as viable substrates.

Trifluoroacetic acid rearrangement Sulfenylpyrrole stability 2- to 3-substitution migration

Air Stability and Handling Practicality: 2-Phenylthiopyrrole Requires N-Tosyl Protection for Bench Manipulation Unlike Air-Stable Nitro Congeners

The 2007 comparative study explicitly reports that 2-phenylthiopyrrole (compound 1) was unstable in air and was routinely protected as its N-tosyl derivative for ease of manipulation, then deprotected with base immediately before use [1]. In contrast, 2-(4-nitrobenzenesulfenyl)pyrrole (compound 2) and 2-(2,4-dinitrobenzenesulfenyl)pyrrole (compound 3) exhibited indefinite air stability and did not require protection–deprotection handling [1]. The paper further notes that the precursor 2-thiocyanatopyrrole used in the Campiani synthesis route to 1 decomposed readily and was capable of penetrating multiple layers of latex gloves, posing a safety concern [1]. The nitro derivatives, prepared via direct reaction of pyrrole with the corresponding sulfenyl chloride, avoided these handling hazards entirely [1].

Air-sensitive heterocycles N-Protection strategy Laboratory handling

2-Phenylthiopyrrole: Evidence-Based Application Scenarios for Informed Procurement


Synthesis of 2-Formylpyrrole Derivatives via Electrophilic Formylation with Maximal Regiochemical Fidelity

2-Phenylthiopyrrole delivers 75% isolated yield and perfect 1:0 2-position selectivity under Vilsmeier–Haack formylation conditions [1], matching or exceeding the regiochemical performance of nitro-substituted analogs. This makes it the preferred substrate for synthetic routes where absolute regiochemical purity of the 2-formyl product is critical and where subsequent phenylthio removal via Raney nickel hydrodesulfurization is planned [1]. The electron-rich phenylthio group activates rather than deactivates the pyrrole ring toward electrophilic attack, a feature that distinguishes it from traditional electron-withdrawing carboxylate protecting groups [1].

Prochiral Sulfide Substrate for Asymmetric Sulfoxidation Method Development

2-Phenylthiopyrrole serves as a foundational prochiral substrate for asymmetric oxidation studies of 2-arylsulfenylpyrroles [2]. The absence of electron-withdrawing nitro substituents makes it the most electron-rich member of the series, providing a critical baseline for investigating how aryl ring electronics modulate enantioselectivity in titanium-mediated asymmetric sulfoxidation [2]. The resulting chiral sulfoxide products have potential as chiral auxiliaries and ligands in asymmetric synthesis [2].

Benchmark Comparator for Evaluating Next-Generation Pyrrole Masking and Directing Groups

Because 2-phenylthiopyrrole is the structurally simplest aryl sulfenyl pyrrole, it serves as the established benchmark against which new sulfenyl masking/directing groups are quantitatively compared [1]. The J. Org. Chem. 2007 study explicitly uses compound 1 as the reference standard for evaluating formylation yield, nitration yield, acid stability, TFA stability, and dipyrromethane synthesis efficiency of nitro-substituted analogs [1]. Researchers developing improved pyrrole protecting-group strategies require 2-phenylthiopyrrole as the control compound for valid comparative assessment.

Dipyrromethane Synthesis Where Reductive Sulfenyl Removal Is Planned

The 2-phenylthio group is removable via Raney nickel hydrodesulfurization, a methodology established for alkyl- and arylsulfenyl masking groups [1]. In dipyrromethane synthesis, 2-phenylthiopyrrole was used as the reference substrate, and the resulting dipyrromethanes can be liberated from the sulfenyl group under reductive conditions [1]. This contrasts with carboxylate-based protecting groups that often require harsh decarboxylation conditions [1]. The phenylthio masking strategy is therefore advantageous when mild, reductive deprotection is desired in the presence of acid-sensitive functionality.

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